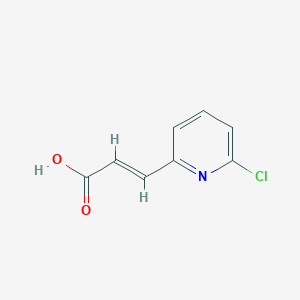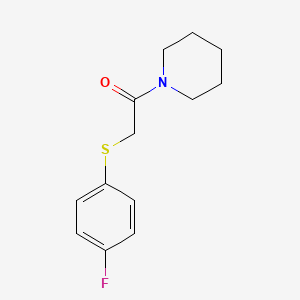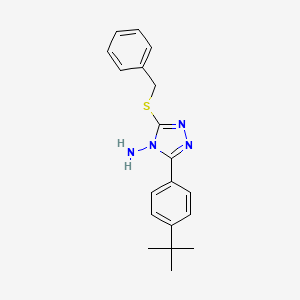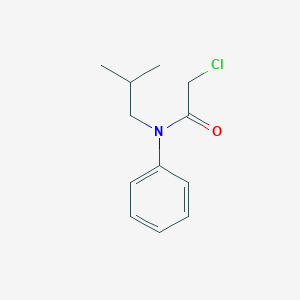
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This compound is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of cytokines involved in immune responses.
Mecanismo De Acción
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid is a selective inhibitor of JAK3, which is a key component of the signaling pathways of cytokines that are involved in immune responses. By inhibiting JAK3, (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This results in a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid has been shown to be effective in reducing inflammation and preventing tissue damage in preclinical models of autoimmune diseases. It has also been shown to be effective in reducing the number of immune cells in the blood and lymphoid tissues. However, it is important to note that (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid can also have off-target effects, which may lead to adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid is its selectivity for JAK3, which makes it a potent and specific inhibitor of this target. However, this selectivity can also be a limitation, as it may lead to off-target effects. Another limitation is that (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid has poor solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid. One area of interest is the development of more potent and selective JAK3 inhibitors. Another area of interest is the exploration of the potential therapeutic applications of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid in other autoimmune diseases. Additionally, there is a need for further research on the off-target effects of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid, as well as its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid involves the reaction of 6-chloropyridine-2-carboxylic acid with propargyl bromide and triethylamine in dimethylformamide. The resulting product is then subjected to a palladium-catalyzed coupling reaction with 3-bromoacrylic acid. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid has been studied extensively for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and preventing tissue damage in preclinical models of these diseases.
Propiedades
IUPAC Name |
(E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-5H,(H,11,12)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXROTQDGXJFIA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)Cl)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)


![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)

![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)





![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)